molecular formula C5H12ClNO B152006 1,4-Oxazepane hydrochloride CAS No. 178312-62-4

1,4-Oxazepane hydrochloride

Cat. No.: B152006
CAS No.: 178312-62-4
M. Wt: 137.61 g/mol
InChI Key: LJRCWNIWOVZLKS-UHFFFAOYSA-N
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Description

1,4-Oxazepane hydrochloride is a heterocyclic compound with the molecular formula C5H12ClNO. It is a derivative of oxazepane, a seven-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Oxazepane hydrochloride can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with halogenated compounds. For example, the reaction of 1,2-amino alcohols with α-haloacid chlorides under basic conditions can yield 1,4-oxazepane derivatives . Another method involves the use of aziridines or epoxides as starting materials, which undergo ring-opening reactions to form the oxazepane ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1,4-Oxazepane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazepane N-oxides, while reduction can produce amines .

Scientific Research Applications

1,4-Oxazepane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Oxazepane hydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials .

Properties

IUPAC Name

1,4-oxazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-2-6-3-5-7-4-1;/h6H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRCWNIWOVZLKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCOC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630494
Record name 1,4-Oxazepane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178312-62-4
Record name 1,4-Oxazepane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-oxazepane hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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